1-(Thiophen-2-YL)pyrrolidin-2-one
Overview
Description
1-(Thiophen-2-YL)pyrrolidin-2-one is a heterocyclic compound that features a thiophene ring fused to a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-YL)pyrrolidin-2-one typically involves the condensation of thiophene derivatives with pyrrolidinone precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
1-(Thiophen-2-YL)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death . In its anti-inflammatory action, it may modulate the activity of enzymes and signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Pyrrolidinone: A lactam with a five-membered ring containing a nitrogen atom.
Thiopropamine: A stimulant with a thiophene ring, similar in structure but different in pharmacological activity.
Uniqueness
1-(Thiophen-2-YL)pyrrolidin-2-one is unique due to its combined thiophene and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .
Properties
Molecular Formula |
C8H9NOS |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-thiophen-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H9NOS/c10-7-3-1-5-9(7)8-4-2-6-11-8/h2,4,6H,1,3,5H2 |
InChI Key |
ULFKNSKUUSXLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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